molecular formula C15H12ClN3O2S B2423990 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891119-17-8

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2423990
CAS No.: 891119-17-8
M. Wt: 333.79
InChI Key: VUZQRCBPXLDNJJ-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a novel chemical entity designed for pharmaceutical and biological research, incorporating the privileged 1,3,4-oxadiazole heterocycle. This five-membered ring structure, containing one oxygen and two nitrogen atoms, is recognized as a highly versatile bioisostere, capable of mimicking ester and amide functionalities while often conferring superior metabolic stability and enhanced binding affinity to biological targets . The 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of documented biological activities, which include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties . The specific molecular architecture of this compound, which features a 2,5-dimethylphenyl substitution on the oxadiazole ring linked to a 5-chlorothiophene-2-carboxamide group, suggests potential for targeted biological activity. Researchers can leverage this compound as a key intermediate or a core structural motif in the discovery and development of new therapeutic agents, particularly for investigating enzyme inhibition pathways or modulating protein-protein interactions. Its structural features make it a valuable candidate for screening against a diverse range of disease-associated biological targets and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-9(2)10(7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZQRCBPXLDNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include acetic anhydride, phosphorus oxychloride, and sulfuric acid.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a dicarbonyl compound and elemental sulfur or a sulfur-containing reagent such as Lawesson’s reagent.

    Chlorination: The chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions using reagents such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the oxadiazole ring or carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

The synthesis of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Thiophene Ring : Cyclization reactions involving dicarbonyl compounds and sulfur-containing reagents are utilized.
  • Chlorination : Chlorination of the thiophene ring is performed using agents like thionyl chloride.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that compounds with similar oxadiazole structures exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives have shown activity comparable to established antibiotics such as penicillin and ciprofloxacin .
  • Anticancer Properties : Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, a related compound was found to have a mean growth inhibition percentage of 62.61% against multiple cancer cell lines, including melanoma and breast cancer .

Materials Science

The compound's electronic properties make it suitable for applications in materials science:

  • Organic Semiconductors : Due to its stability and charge transport characteristics, it is being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Polymer Synthesis : As an intermediate in chemical synthesis, it can be utilized in the production of advanced polymers and dyes that require specific electronic or optical properties .

Industrial Chemistry

In industrial applications, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Anticancer Activity Study

A study focusing on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited promising anticancer activity across various cell lines. The results indicated that modifications to the oxadiazole structure could enhance potency against specific cancer types .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against mycobacterial strains. The results highlighted that certain modifications led to increased activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the oxadiazole and thiophene rings, which are less common in similar compounds. This unique structure contributes to its diverse applications and potential for further research and development.

Biological Activity

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Thiophene Ring : A cyclization reaction involving a dicarbonyl compound and elemental sulfur introduces the thiophene structure.
  • Chlorination : Chlorination is performed using agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine substituent on the thiophene ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound interacts with various enzymes and receptors that play crucial roles in biological processes. These interactions can lead to inhibition or activation of these targets.
  • Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and inflammation, which are critical for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed higher potency than doxorubicin against certain leukemia and breast cancer cell lines .
Cell LineIC50 (µM)Reference
CEM-13<0.1
MCF-710.38
U-937<0.1

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Preliminary evaluations suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of oxadiazole derivatives including our compound, it was found that:

  • The compound induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways.
  • Flow cytometry results confirmed a dose-dependent increase in apoptotic cells upon treatment with the compound .

Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are crucial in cancer metabolism:

  • The compound selectively inhibited hCA IX at nanomolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

What synthetic methodologies are recommended for preparing 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?

Level: Basic
Answer:
The synthesis typically involves cyclization of precursor carboxamides and hydrazine derivatives. For example:

  • Step 1: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate thiosemicarbazides .
  • Step 2: Cyclize the intermediate in dimethylformamide (DMF) using iodine and triethylamine, which facilitates sulfur elimination and oxadiazole ring formation .
  • Purification: Use recrystallization or reverse-phase HPLC for high-purity yields .

How can researchers confirm the structural integrity of this compound post-synthesis?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments (e.g., thiophene and oxadiazole rings) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., monoclinic C2/c space group with β = 121.25°) to confirm stereoelectronic effects .
  • Mass Spectrometry: HRMS or LC-MS to validate molecular weight and fragmentation patterns .

What experimental strategies optimize oxadiazole ring formation during synthesis?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetonitrile .
  • Catalytic Additives: Iodine and triethylamine accelerate ring closure by promoting sulfur elimination .
  • Reaction Monitoring: Use TLC or HPLC to track intermediate conversion and minimize side products .

How should researchers resolve contradictions in reported biological activities across studies?

Level: Advanced
Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables affecting antimicrobial or anticoagulant activity .
  • Purity Verification: Confirm compound purity via HPLC (>95%) to rule out contaminants influencing bioactivity .
  • Structural Analog Comparison: Compare results with analogs (e.g., Zifaxaban derivatives) to identify structure-activity relationships (SAR) .

What in silico methods predict pharmacokinetic properties of this compound?

Level: Advanced
Answer:

  • Molecular Docking: Simulate binding to targets like Factor Xa (e.g., anticoagulant activity prediction using AutoDock Vina) .
  • QSAR Modeling: Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability using software like Schrödinger .
  • ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity profiles .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • NMR: Assign peaks for thiophene (δ 6.8–7.5 ppm) and oxadiazole (δ 8.1–8.3 ppm) protons .
  • XRD: Determine unit cell parameters (e.g., a = 19.215 Å, Z = 8) and intermolecular interactions .

How can researchers design experiments to elucidate the mechanism of biological action?

Level: Advanced
Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against targets like thrombin or bacterial enzymes (e.g., via fluorogenic substrates) .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions over time (e.g., 100 ns simulations in GROMACS) to study binding stability .
  • Mutagenesis Studies: Modify key residues in the target protein to identify critical binding sites .

What are the challenges in analyzing electronic effects of substituents on bioactivity?

Level: Advanced
Answer:

  • Electron-Withdrawing Groups (EWGs): The 5-chloro substituent on thiophene enhances electrophilicity, potentially increasing antimicrobial activity .
  • Steric Effects: 2,5-Dimethylphenyl on oxadiazole may hinder binding; use computational modeling (e.g., DFT) to quantify steric bulk .
  • Comparative Studies: Synthesize analogs with halogens (F, Br) or methyl groups to isolate electronic vs. steric contributions .

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